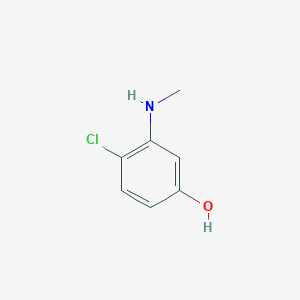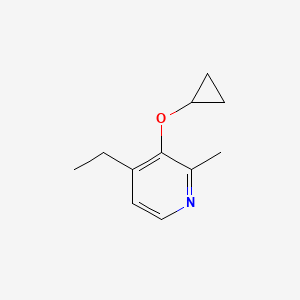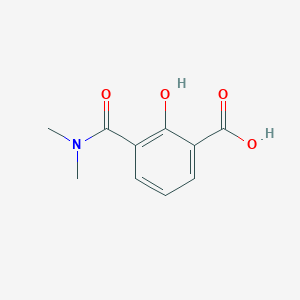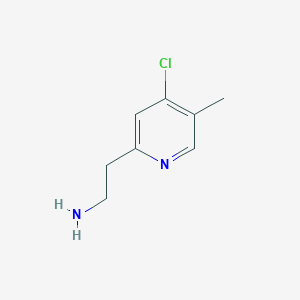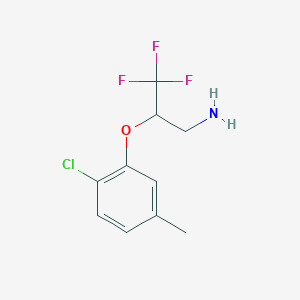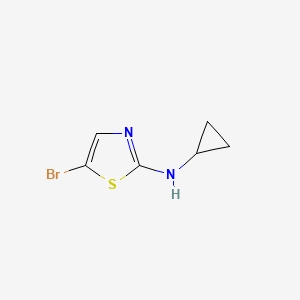
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol . This compound is part of the trifluoromethylpyridine family, which is known for its significant applications in the agrochemical and pharmaceutical industries .
Preparation Methods
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine involves several steps. One common method includes the use of boronic esters as protective groups in carbohydrate chemistry . The process typically involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives, followed by functionalization and deprotection . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions .
Chemical Reactions Analysis
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation under mild conditions . Common reagents used in these reactions include boronic acids and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine has several scientific research applications. In the agrochemical industry, it is used as a key structural motif in active ingredients for crop protection . In the pharmaceutical industry, derivatives of trifluoromethylpyridine are used in the development of drugs and veterinary products . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these compounds .
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the unique properties of the trifluoromethyl group and the pyridine moiety . These properties enable the compound to interact with various biological targets, leading to its observed effects.
Comparison with Similar Compounds
3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine While both compounds share the trifluoromethyl group, their unique substituents and structural differences result in distinct properties and applications
Properties
Molecular Formula |
C13H16F3NO2 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO2/c1-12(2,3)19-10-6-9(18-8-4-5-8)7-17-11(10)13(14,15)16/h6-8H,4-5H2,1-3H3 |
InChI Key |
DVBAFKRRVFPRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





